tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate
Overview
Description
tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate: is an organic compound with the molecular formula C17H19N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a carbamate group .
Preparation Methods
The synthesis of tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with 4-pyridin-2-ylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Synthetic Route:
Starting Materials: tert-butyl carbamate and 4-pyridin-2-ylbenzaldehyde.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyridine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imine group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring. .
Scientific Research Applications
tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its reactivity and applications.
4-tert-Butylpyridine: This compound shares the tert-butyl and pyridine groups but lacks the carbamate group, leading to different chemical properties and uses
Biological Activity
Tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate, with the molecular formula C17H19N3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a pyridine and phenyl group. The structural formula can be represented as follows:
Key Features
- Molecular Weight : 297.35 g/mol
- IUPAC Name : this compound
- CAS Number : 53394985
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, similar to other carbamate derivatives that act as anti-inflammatory agents .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially due to the presence of the pyridine ring which is known for its bioactivity .
- Interaction with Biological Targets : The unique substitution pattern on the phenyl ring enhances its ability to interact with biological targets, influencing its pharmacological profile .
Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of various carbamate derivatives found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Antimicrobial | Reduced growth of bacteria | |
Enzyme inhibition | Inhibition of cyclooxygenase |
Table 2: Comparison with Related Compounds
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Tert-butyl N-(4-aminopyridin-2-yl)carbamate | Contains a pyridine ring | Known for neuroprotective effects |
Tert-butyl N-(3-bromophenyl)carbamate | Bromine substitution on phenyl | Exhibits higher reactivity in electrophilic attacks |
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-yl)carbamate | Complex structure with multiple functional groups | Potential applications in drug design |
Pharmacological Studies
Recent pharmacological studies have focused on the structure-activity relationship (SAR) of carbamate derivatives. The findings indicate that modifications to the pyridine and phenyl groups significantly affect the biological activity of these compounds. For example, increasing electron-withdrawing groups on the phenyl ring enhances antimicrobial activity but may reduce anti-inflammatory efficacy.
Toxicological Assessments
Toxicological evaluations are crucial for determining the safety profile of this compound. Preliminary assessments indicate low toxicity levels in standard cell viability assays, suggesting a favorable safety margin for further development.
Properties
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYEQIVVRRORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144798 | |
Record name | 1,1-Dimethylethyl 2-[[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198904-84-6 | |
Record name | 1,1-Dimethylethyl 2-[[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198904-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl N2-[4-(2-pyridyl)benzylidene]carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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